molecular formula C17H14N2OS B12554539 2-Amino-N,4-diphenylthiophene-3-carboxamide CAS No. 142465-10-9

2-Amino-N,4-diphenylthiophene-3-carboxamide

Cat. No.: B12554539
CAS No.: 142465-10-9
M. Wt: 294.4 g/mol
InChI Key: BOVRVZRRVCRVHI-UHFFFAOYSA-N
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Description

2-Amino-N,4-diphenylthiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that have a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of the amino and carboxamide groups in this compound makes it a versatile molecule with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,4-diphenylthiophene-3-carboxamide can be achieved through various methods. One common approach involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . This reaction leads to the formation of the desired thiophene derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may be optimized to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,4-diphenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2-Amino-N,4-diphenylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N,4-diphenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N,4-diphenylthiophene-3-carboxamide is unique due to the presence of both amino and carboxamide groups on the thiophene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

142465-10-9

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

2-amino-N,4-diphenylthiophene-3-carboxamide

InChI

InChI=1S/C17H14N2OS/c18-16-15(17(20)19-13-9-5-2-6-10-13)14(11-21-16)12-7-3-1-4-8-12/h1-11H,18H2,(H,19,20)

InChI Key

BOVRVZRRVCRVHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3=CC=CC=C3)N

Origin of Product

United States

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